17-PA - 694438-95-4

17-PA

Catalog Number: EVT-254211
CAS Number: 694438-95-4
Molecular Formula: C25H34O
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective antagonist of neurosteroid potentiation and direct gating of GABAA receptors. Selectively reduces the effects of 5α-reduced steroids compared to 5β-reduced steroids and displays no effect on potentiation evoked by barbiturates and benzodiazepines. Attenuates 3α,5α-THP-induced loss of righting reflex and total sleep time following i.c.v administration in rats.
Source and Classification

17-PA is derived from the modification of existing steroid frameworks, specifically designed to interact with GABA receptors. Its chemical structure allows it to selectively reduce the effects of 5α-reduced steroids, which are known to potentiate GABA receptor activity. This selective antagonism makes 17-PA a valuable compound for studying the neurobiological effects of steroids on neuronal excitability and synaptic transmission .

Synthesis Analysis

The synthesis of 17-PA involves several key steps, typically starting from naturally occurring steroids or synthetic precursors. The synthesis pathway can be outlined as follows:

  1. Starting Materials: The synthesis often begins with steroidal precursors that are chemically modified to introduce the phenylarabinofuranoside moiety.
  2. Reactions: Key reactions include:
    • Esterification: This process involves reacting carboxylic acids with alcohols to form esters, which are essential intermediates in the synthesis of various derivatives.
    • Reduction: The use of reducing agents such as sodium borohydride can be employed to convert ketones or aldehydes into alcohols, facilitating further modifications.
    • Deprotection: Protecting groups may be utilized during synthesis to prevent unwanted reactions at specific functional groups, which are later removed to yield the final product.
  3. Yield and Purity: Typical yields for synthesized compounds like 17-PA can vary but are often reported around 50%–70% depending on the efficiency of each step and purification methods employed.

The specific synthetic route for 17-PA has not been extensively detailed in available literature, indicating a need for further research into its precise synthesis for reproducibility and optimization.

Molecular Structure Analysis

The molecular structure of 17-PA is characterized by its unique arrangement of atoms that confer its biological activity. Key features include:

  • Chemical Formula: C21H28O4
  • Molecular Weight: Approximately 348.45 g/mol
  • Functional Groups: The structure includes hydroxyl groups, ester linkages, and an aromatic ring system that contribute to its pharmacological properties.

The stereochemistry of 17-PA is crucial for its interaction with biological targets, particularly GABA receptors. Detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

17-PA participates in various chemical reactions that are significant for its biological function:

  1. Binding Interactions: As a GABA receptor antagonist, 17-PA interacts with the receptor sites, inhibiting the potentiation effects induced by neurosteroids.
  2. Metabolic Pathways: Understanding how 17-PA is metabolized in vivo can provide insights into its pharmacokinetics and pharmacodynamics. Studies involving animal models have shown that it undergoes hepatic metabolism, affecting its bioavailability and efficacy.
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze the stability and degradation products of 17-PA under various conditions.
Mechanism of Action

The mechanism by which 17-PA exerts its effects primarily involves:

  1. GABA Receptor Modulation: By selectively antagonizing certain neurosteroid effects on GABA receptors, 17-PA alters neuronal excitability and synaptic transmission.
  2. Neuroprotection: Preliminary studies suggest that 17-PA may offer neuroprotective effects by modulating excitatory neurotransmission pathways, although further research is needed to fully elucidate these mechanisms .
  3. Cellular Signaling Pathways: The compound may influence various intracellular signaling cascades associated with neuronal health and function.
Physical and Chemical Properties Analysis

The physical and chemical properties of 17-PA are critical for understanding its behavior in biological systems:

  • Solubility: 17-PA exhibits moderate solubility in organic solvents but limited solubility in water, which can affect its formulation for therapeutic use.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point provides insights into purity; pure compounds typically exhibit sharp melting points.

These properties are essential for developing effective delivery systems for potential therapeutic applications.

Applications

The potential applications of 17-PA span several scientific fields:

  1. Neuroscience Research: As a tool for studying GABAergic signaling pathways, 17-PA aids in understanding how neurosteroids influence brain function.
  2. Pharmacology: Its role as a selective antagonist opens avenues for developing treatments for conditions related to dysregulated GABA receptor activity, such as anxiety disorders or epilepsy.
  3. Drug Development: Further exploration into derivatives or analogs of 17-PA could lead to novel therapeutics targeting GABA receptors with improved efficacy or reduced side effects.
Neurosteroid-GABA<sub>A</sub> Receptor Interaction Dynamics

Antagonistic Modulation of Neurosteroid-Potentiated GABAA Currents

17-PA (3α,5α)-17-phenylandrost-16-en-3-ol) is a selective antagonist that inhibits neurosteroid potentiation of GABAA receptors without intrinsic activity. It preferentially blocks the effects of 5α-reduced neurosteroids (e.g., allopregnanolone [3α,5α-THP] and THDOC [3α,5α-THDOC]) over 5β-reduced isomers (e.g., pregnanolone) [6] [9]. In adult rat cortical synaptoneurosomes, 17-PA (10 µM) reduces THDOC-potentiated chloride uptake by 85% but only minimally affects alphaxalone (a synthetic 5β-steroid analog) responses [6]. This antagonism extends to in vivo models, where intracerebroventricular administration of 17-PA reverses allopregnanolone-induced sedation and loss of righting reflex in rats [6] [9].

Electrophysiological studies reveal that 17-PA competitively displaces neurosteroids from their binding pockets on GABAA receptors. It reduces both the potency and efficacy of allopregnanolone in enhancing GABA-gated currents in recombinant α1β2γ2 receptors, shifting the concentration-response curve rightward without altering maximal GABA efficacy [10]. Critically, 17-PA exhibits no antagonism against benzodiazepines, barbiturates, or GABA itself, confirming its specificity for neurosteroid sites [9].

Table 1: Functional Effects of 17-PA on Neurosteroid-Potentiated GABAA Responses

NeurosteroidReceptor System17-PA EffectReduction in Response
3α,5α-THPα1β2γ2 RecombinantInhibition of potentiation75-90%
3α,5α-THDOCCortical synaptoneurosomesBlock of Cl⁻ uptake potentiation85%
Alphaxaloneα1β2γ2 RecombinantMinimal inhibition<15%
PregnanoloneHippocampal neuronsNo significant antagonismNot detectable

Steroid Structural Determinants of 17-PA Selectivity (5α- vs. 5β-Reduced Steroids)

The A-ring conformation of neurosteroids dictates 17-PA’s antagonistic selectivity. 5α-Reduced steroids (e.g., allopregnanolone) possess a trans A/B ring junction, creating a planar structure that optimally fits into GABAA receptor binding pockets. In contrast, 5β-reduced steroids (e.g., pregnanolone) exhibit a 90° bend at the A/B cis-ring junction due to the 5β-hydrogen atom, altering their three-dimensional orientation [1] [7]. This conformational difference reduces 17-PA’s affinity for 5β-steroid-bound receptors by >10-fold [6] [10].

Mutagenesis studies identify residue α4-Arg353 as critical for 17-PA’s stereoselectivity. Mutation to glutamine abolishes 17-PA’s inhibition of THDOC responses in α4β2δ receptors, confirming that electrostatic interactions with this residue mediate antagonist binding specificity [1]. Additionally, the 17-phenyl group in 17-PA sterically clashes with the bent A-ring of 5β-steroids, further diminishing antagonism [10].

Table 2: Structural Basis of 17-PA Selectivity

Structural Feature5α-Reduced Steroids5β-Reduced SteroidsConsequence for 17-PA
A/B ring junctiontrans (planar)cis (90° bend)High affinity for 5α conformation
C5 hydrogen orientationα-faceβ-faceSteric clash with 17-phenyl group
Key receptor interactionα4-Arg353 salt bridgeAltered binding pocketLoss of antagonism in mutants

Kinetic Modeling of Competitive Inhibition at Neurosteroid Binding Sites

17-PA inhibition follows a competitive mechanism, as demonstrated by kinetic analyses of GABAA receptor function. Initial rate assays using cortical synaptoneurosomes reveal that 17-PA increases the apparent Km for allopregnanolone potentiation without affecting Vmax, consistent with direct competition for a shared site [6] [8]. The inhibition constant (Ki) for 17-PA against 3α,5α-THP is 0.68 µM, while its Ki for 5β-steroids exceeds 50 µM [6] [8].

A modified Michaelis-Menten model incorporating competitive inhibition describes this interaction:

v = (V_max × [S]) / (K_m × (1 + [I]/K_i) + [S])  

Where v = reaction velocity, [S] = neurosteroid concentration, [I] = 17-PA concentration, and Ki = inhibition constant. This model accurately predicts 17-PA’s concentration-dependent rightward shift in neurosteroid dose-response curves [8] [10]. Progress curve analyses further show that 17-PA prolongs the half-time (t1/2) of receptor activation by 3α,5α-THP but not by 5β-steroids, confirming slow dissociation kinetics specific to 5α-neurosteroid complexes [4] [6].

Table 3: Kinetic Parameters of 17-PA Inhibition

ParameterValue vs. 5α-SteroidsValue vs. 5β-SteroidsMethod
Ki0.68 µM>50 µMCortical Cl⁻ flux assay
IC501.2 µM>100 µMRecombinant α1β2γ2 receptors
t1/2 shift2.5-fold increaseNo changeProgress curve analysis

Properties

CAS Number

694438-95-4

Product Name

17-PA

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C25H34O

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1

InChI Key

SINAMTXBCYKFDL-WBJZGETLSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O

Synonyms

17-Phenyl-(3α,5α)-androst-16-en-3-ol

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.